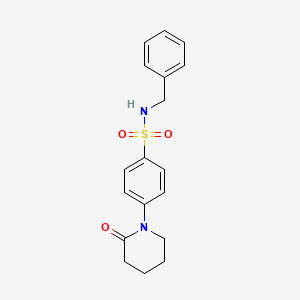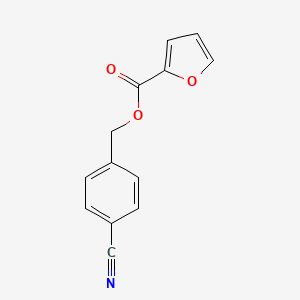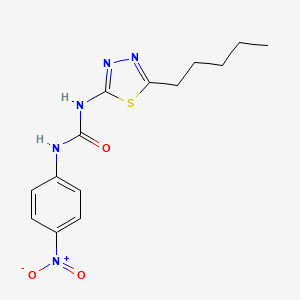![molecular formula C21H21ClN2O2 B5230416 ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is commonly referred to as CPQ, and it has been synthesized through various methods. The purpose of
作用机制
The mechanism of action of CPQ involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. CPQ has been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. CPQ has also been shown to inhibit the NF-κB pathway, which is a key pathway involved in cancer cell inflammation and survival. In addition, CPQ has been shown to inhibit the Wnt/β-catenin pathway, which is a key pathway involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CPQ has been shown to have various biochemical and physiological effects. CPQ has been shown to induce the production of reactive oxygen species (ROS), which are important molecules involved in cell signaling and apoptosis. CPQ has also been shown to induce the activation of caspases, which are important enzymes involved in apoptosis. In addition, CPQ has been shown to inhibit the expression of various proteins involved in cancer cell growth and survival, including Bcl-2, survivin, and cyclin D1.
实验室实验的优点和局限性
One of the advantages of using CPQ in lab experiments is its ability to inhibit the growth of cancer cells and sensitize cancer cells to chemotherapy drugs. This can enhance the effectiveness of cancer treatment and reduce the risk of cancer recurrence. However, one of the limitations of using CPQ in lab experiments is its potential toxicity to normal cells. CPQ has been shown to induce apoptosis in normal cells as well as cancer cells, which can lead to unwanted side effects.
未来方向
There are several future directions for the use of CPQ in scientific research. One future direction is the development of more selective CPQ analogs that can target specific signaling pathways involved in cancer cell growth and survival. Another future direction is the development of CPQ-based drug delivery systems that can target cancer cells specifically and reduce the toxicity to normal cells. In addition, the use of CPQ in combination with other cancer treatments, such as immunotherapy and targeted therapy, is a promising future direction for cancer treatment.
合成方法
CPQ can be synthesized through various methods, including a one-pot synthesis method, a multi-step synthesis method, and a microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 2-aminobenzamide with cyclopentanone in the presence of a catalyst, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The multi-step synthesis method involves the conversion of 2-aminobenzamide to 2-amino-3-cyclopentylquinoline, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The microwave-assisted synthesis method involves the reaction of 2-aminobenzamide with cyclopentanone in the presence of a catalyst and microwave irradiation, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate.
科学研究应用
CPQ has been widely used in scientific research for its various applications. One of the most common applications of CPQ is in the field of cancer research. CPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. CPQ has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, CPQ has been shown to sensitize cancer cells to chemotherapy drugs, which can enhance the effectiveness of chemotherapy treatment.
属性
IUPAC Name |
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2.ClH/c1-2-25-21(24)14-10-12-15(13-11-14)22-20-16-6-3-4-8-18(16)23-19-9-5-7-17(19)20;/h3-4,6,8,10-13H,2,5,7,9H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDYABSJZVNXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)


![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)

![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)